molecular formula C6H8O5 B3191561 2-Methyl-4-oxopentanedioic acid CAS No. 55601-64-4

2-Methyl-4-oxopentanedioic acid

Cat. No.: B3191561
CAS No.: 55601-64-4
M. Wt: 160.12 g/mol
InChI Key: AVSMSTWODLACGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-oxopentanedioic acid belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

55601-64-4

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

IUPAC Name

2-methyl-4-oxopentanedioic acid

InChI

InChI=1S/C6H8O5/c1-3(5(8)9)2-4(7)6(10)11/h3H,2H2,1H3,(H,8,9)(H,10,11)

InChI Key

AVSMSTWODLACGT-UHFFFAOYSA-N

SMILES

CC(CC(=O)C(=O)O)C(=O)O

Canonical SMILES

CC(CC(=O)C(=O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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